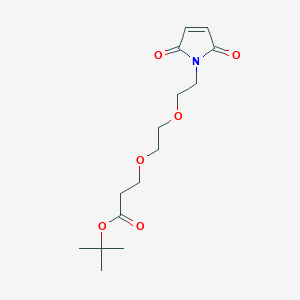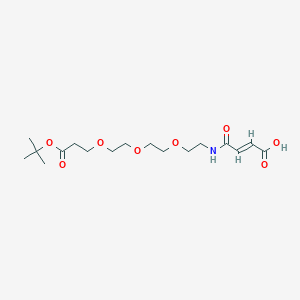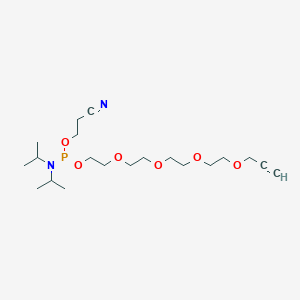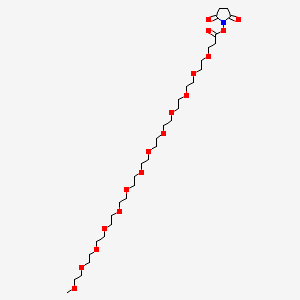
C18-Peg7-nhs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C18-Peg7-nhs, also known as polyethylene glycol octadecyl succinimidyl ester, is a compound that combines a long-chain hydrocarbon (C18) with polyethylene glycol (PEG) and an activated carboxylic acid N-hydroxysuccinimide (NHS) ester. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. It is widely used in various scientific fields, including drug delivery, protein labeling, and micelle formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C18-Peg7-nhs involves the reaction of octadecylamine with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of this compound: The activated polyethylene glycol is then reacted with octadecylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: C18-Peg7-nhs primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, such as amino acids, peptides, and proteins.
Conditions: The reactions are typically carried out in aqueous or organic solvents at a pH range of 7-9 and at room temperature.
Major Products: The major products formed from these reactions are amide-linked conjugates of this compound with the primary amines .
Aplicaciones Científicas De Investigación
C18-Peg7-nhs has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of micelles for various chemical reactions.
Biology: Employed in the labeling of proteins and peptides, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and half-life of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of C18-Peg7-nhs involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which is highly reactive towards nucleophiles. The resulting amide bonds are stable and resistant to hydrolysis, making this compound an effective tool for modifying biomolecules .
Comparación Con Compuestos Similares
C18-Peg4-nhs: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
C18-Peg6-nhs: Similar to C18-Peg7-nhs but with a slightly shorter polyethylene glycol chain.
C18-Peg12-nhs: A longer polyethylene glycol chain, which may affect its solubility and interaction with biomolecules.
Uniqueness: this compound is unique due to its specific polyethylene glycol chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring both solubility in aqueous environments and interaction with hydrophobic molecules .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-42-23-25-44-27-29-46-31-33-48-34-32-47-30-28-45-26-24-43-22-20-37(41)49-38-35(39)18-19-36(38)40/h2-34H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTSQFOZUGBLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














